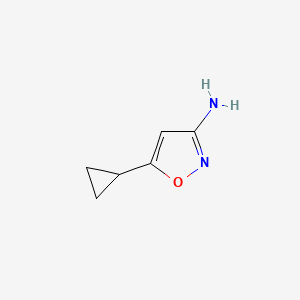

5-Cyclopropylisoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFVLPWELQGBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567594 | |

| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-85-3 | |

| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Cyclopropylisoxazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: 5-Cyclopropylisoxazol-3-amine is a heterocyclic compound that represents the convergence of three structurally significant motifs in medicinal chemistry: the isoxazole ring, the primary amine, and the cyclopropyl group. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization. It further explores its vast potential in drug development, grounded in the unique physicochemical properties conferred by its constituent parts. We delve into the rationale behind its use as a privileged scaffold, supported by detailed protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Structural Dissection

The title compound, with the molecular formula C₆H₈N₂O, is a nuanced building block whose value is greater than the sum of its parts[1]. Its structure is a deliberate combination of features highly sought after in the design of modern therapeutics.

Convergence of Key Pharmacophores

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring system is a bioisostere for other aromatic and heterocyclic systems, offering a stable, planar core. Its electron-withdrawing nature and ability to participate in hydrogen bonding make it a versatile anchor for binding to biological targets.

-

The 3-Amino Group: This primary amine provides a crucial vector for interaction. It acts as a hydrogen bond donor and a key nucleophilic handle for further chemical modification, allowing for the facile generation of diverse compound libraries through amide bond formation, reductive amination, and other coupling reactions.

-

The 5-Cyclopropyl Group: The cyclopropyl moiety is far more than a simple alkyl substituent. Its three-membered ring is highly strained, giving it unique electronic properties resembling a double bond[2]. This imparts conformational rigidity, which can be critical for locking a molecule into a bioactive conformation, thereby improving binding affinity and reducing off-target effects. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism[3].

Caption: Chemical structure of this compound.

Physicochemical Properties and Structural Attributes

A molecule's utility in drug discovery is fundamentally governed by its physical and chemical properties. The combination of the rigid cyclopropyl group with the polar amine and isoxazole core results in a balanced profile suitable for lead optimization.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₆H₈N₂O | Low molecular weight adheres to Lipinski's Rule of Five, favoring good oral bioavailability[1]. |

| Molecular Weight | 124.14 g/mol | Falls within the ideal range for small molecule drugs, promoting efficient diffusion and transport[1]. |

| Topological Polar Surface Area (TPSA) | ~54.7 Ų (Predicted) | A moderate TPSA suggests a good balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH₂) | Provides key interaction points for target binding[4]. |

| Hydrogen Bond Acceptors | 2 (N and O in ring) | Offers additional sites for specific, high-affinity interactions with biological macromolecules[4]. |

| Rotatable Bonds | 1 | The low number of rotatable bonds, due to the rigid cyclopropyl and isoxazole groups, reduces the entropic penalty upon binding[5]. |

Synthesis and Characterization

The synthesis of this compound requires a strategic approach to construct the isoxazole ring with the desired substitution pattern. The following represents a logical and field-proven synthetic pathway.

Retrosynthetic Analysis and Strategy

The core of the synthesis involves the formation of the isoxazole ring. A common and effective method for constructing 3-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine. This choice is causal: the β-ketonitrile provides the necessary three-carbon backbone and the nitrile group serves as a precursor to the 3-amino functionality. The cyclopropyl group is introduced via a starting material, cyclopropyl methyl ketone, which is readily available.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system. Each step includes purification and characterization to ensure the material's identity and purity before proceeding, which is critical for the success of the subsequent reaction.

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

-

System Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (100 mL).

-

Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to form sodium ethoxide. Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the ketone in the subsequent Claisen condensation.

-

Reaction Mixture: Once all the sodium has reacted and the solution has cooled to room temperature, add cyclopropyl methyl ketone (8.4 g, 100 mmol) followed by the dropwise addition of diethyl carbonate (13.0 g, 110 mmol).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup and Purification: Cool the reaction to room temperature and pour it into ice-cold 1M HCl (150 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the β-ketonitrile.

Step 2: Synthesis of this compound

-

System Setup: In a 100 mL round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.23 g, 10 mmol) in ethanol (30 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) to the solution. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile for the cyclization reaction.

-

Reaction Execution: Heat the mixture to reflux for 6 hours. The reaction is monitored by TLC for the disappearance of the starting material.

-

Workup and Purification: After cooling, remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with dichloromethane (3 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expect signals corresponding to the cyclopropyl protons (a complex multiplet in the 0.6-1.2 ppm range), a singlet for the isoxazole ring proton (~6.0 ppm), and a broad singlet for the amine protons (~5.0 ppm, which is exchangeable with D₂O).

-

¹³C NMR: Signals for the cyclopropyl carbons will appear upfield, with the isoxazole ring carbons appearing in the aromatic region. The carbons attached to the heteroatoms (C3 and C5) will be significantly downfield.

-

IR Spectroscopy: Characteristic peaks include N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹), C=N stretching of the isoxazole ring (~1620 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 124.07, corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry

The this compound scaffold is a "privileged structure," meaning it is capable of binding to a variety of biological targets with high affinity. Its utility spans multiple therapeutic areas.

Kinase Inhibition

The ATP-binding site of many kinases contains a "hinge region" that forms key hydrogen bonds with inhibitors. The 3-amino-isoxazole portion of the molecule is an excellent hinge-binder. The cyclopropyl group can be directed towards a hydrophobic pocket, enhancing potency and selectivity. Modifications to the amine group allow for the extension into solvent-exposed regions to further fine-tune properties.

Central Nervous System (CNS) Targets

The balanced polarity and rigid structure are favorable for crossing the blood-brain barrier. Related structures, such as cyclopropyl-containing pyrazoles, have shown potent activity as cannabinoid type 1 (CB1) receptor antagonists[6]. This scaffold could be explored for activity at GPCRs or ion channels involved in neurological disorders.

Caption: Key Structure-Activity Relationship (SAR) points.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely published, data from analogous compounds like cyclopropylamine and other aminoisoxazoles provide a strong basis for a conservative safety assessment.[7][8]

Hazard Identification

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on analogs[8][9].

-

Corrosivity: Amine-containing compounds can be corrosive and may cause skin and eye burns upon direct contact[8][9].

-

Flammability: While the compound itself is a solid, related small amines can be flammable[10].

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use[7].

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[11].

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[11].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion and Future Outlook

This compound is a potent and versatile chemical scaffold that provides a robust starting point for drug discovery campaigns. Its unique combination of a rigid cyclopropyl group, a versatile amino handle, and a stable isoxazole core offers a pre-validated framework for achieving high target affinity and favorable drug-like properties. Future research will undoubtedly expand the application of this and related scaffolds, leading to the development of novel therapeutics for a wide range of diseases, from cancer to neurological disorders. The principles and protocols outlined in this guide provide a solid foundation for any research team looking to leverage the power of this privileged structure.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

Wikipedia. Cyclopropylamine. [Link]

-

Chemchart. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

National Institutes of Health. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

-

PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

PrepChem.com. Synthesis of 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [Link]

-

ResearchGate. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. [Link]

-

PubChem. 5-(1-(Difluoromethyl)cyclopropyl)isoxazol-3-amine. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. fishersci.com [fishersci.com]

Core Molecular Attributes and Physicochemical Profile

An In-depth Technical Guide to 5-Cyclopropylisoxazol-3-amine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By combining the unique electronic properties of the isoxazole ring with the conformational rigidity and metabolic stability of a cyclopropyl group, this molecule represents a valuable scaffold for medicinal chemistry. This document details its fundamental properties, provides a robust, field-proven protocol for its regioselective synthesis, and explores its potential applications in modern therapeutics.

This compound is a distinct isomer within the aminoisoxazole family, characterized by an amine group at the C3 position and a cyclopropyl substituent at the C5 position of the isoxazole ring. Its molecular structure informs its chemical behavior and potential as a pharmacophore. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in a wide array of pharmaceuticals due to its ability to act as a bioisostere for other functional groups and engage in hydrogen bonding. The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1]

The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure (C₆H₈N₂O), providing a baseline for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | Calculated |

| Exact Mass | 124.0637 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Isomer (CAS 21080-91-1) | 3-Cyclopropylisoxazol-5-amine | [2] |

Regioselective Synthesis: A Validated Protocol

The primary challenge in synthesizing substituted aminoisoxazoles is achieving regioselectivity—preferentially forming the 3-amino isomer over the 5-amino counterpart, or vice versa. The choice of starting materials and, critically, the reaction conditions (such as pH and temperature) are the determining factors that guide the cyclization pathway.[3]

A reliable and scalable method for the synthesis of 3-amino-5-substituted isoxazoles proceeds via the condensation of a β-ketonitrile with hydroxylamine under basic conditions.[3] This approach offers high regioselectivity and is amenable to a wide range of substituents at the C5 position.

Causality of the Experimental Design

The regiochemical outcome of the reaction between a β-ketonitrile (like 3-cyclopropyl-3-oxopropanenitrile) and hydroxylamine is dictated by the initial site of nucleophilic attack. Under basic conditions, hydroxylamine attacks the more electrophilic ketone carbonyl first. The subsequent cyclization and dehydration pathway leads specifically to the 3-aminoisoxazole product. In contrast, acidic conditions can favor initial attack at the nitrile group, leading to the isomeric 5-aminoisoxazole. Therefore, careful control of pH is paramount for a self-validating and reproducible synthesis.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the regioselective synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup : To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) followed by sodium bicarbonate (2.5 equivalents).

-

Cyclization : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction : Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents across various disease areas. The strategic combination of the isoxazole and cyclopropyl motifs imparts desirable pharmacological properties.

-

Scaffold for Bioactive Molecules : The isoxazole nucleus is a key component in numerous clinically approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, antibacterial, and anti-cancer effects.

-

Metabolic Stability : The cyclopropyl group is a well-established bioisostere for other chemical groups, often introduced to block sites of metabolism. This can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced oral bioavailability.[1]

-

Structural Rigidity : The rigid cyclopropane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[1]

This scaffold serves as a valuable building block for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. While specific experimental data for this isomer is not widely published, its molecular attributes can be reliably predicted, and its synthesis can be achieved with high regioselectivity through established chemical methodologies. The protocol detailed in this guide provides a robust and logical framework for its preparation. The inherent properties of the isoxazole and cyclopropyl moieties make this scaffold an attractive candidate for the development of next-generation therapeutics, meriting further investigation by researchers in medicinal chemistry and pharmacology.

References

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 2, 2026, from [Link]

- Baviskar, A. T., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 76, 504-517.

-

National Center for Biotechnology Information. (2024). Cyclopropylamine. PubChem Compound Summary for CID 69828. Retrieved February 2, 2026, from [Link].

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science. Longdom Publishing.

- Rezki, N., et al. (2015). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4740.

- Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 6(4), 368-373.

- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synlett, 24(02), 246-250.

- Martins, M. A. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(14), 7466-7483.

- Kanō, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(5), 789-796.

- Ramezani, M., & Morsali, A. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Organic & Biomolecular Chemistry, 14(10), 2869-2877.

-

PrepChem. (n.d.). Synthesis of 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Retrieved February 2, 2026, from [Link]

- Guda, V. V., et al. (2019). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Russian Chemical Bulletin, 68(8), 1533-1538.

-

National Center for Biotechnology Information. (n.d.). 5-(1-(Difluoromethyl)cyclopropyl)isoxazol-3-amine. PubChem Compound Summary for CID 66968090. Retrieved February 2, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropylisoxazol-3-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-cyclopropylisoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural and electronic properties conferred by the cyclopropyl group make this molecule a valuable building block in the design of novel therapeutic agents. This document will delve into the strategic considerations behind the synthesis, detailing the reaction mechanisms, and providing experimentally validated protocols for the key transformations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in modern drug design. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The rigid nature of the cyclopropyl ring can enforce a specific conformation, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique electronic character of the cyclopropyl group, with its high s-character C-H bonds, can improve metabolic stability by blocking sites of oxidative metabolism. It is often employed as a bioisosteric replacement for larger or more flexible groups, such as isopropyl or even phenyl rings, to fine-tune physicochemical properties like solubility and lipophilicity, thereby optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3] The 3-aminoisoxazole core, on the other hand, is a versatile scaffold known to exhibit a wide range of biological activities. The combination of these two pharmacophorically important fragments in this compound results in a molecule with considerable potential for the development of new therapeutics.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to a key β-ketonitrile intermediate, 3-cyclopropyl-3-oxopropanenitrile . This intermediate contains the requisite carbon framework for the formation of the isoxazole ring. The synthesis of the target molecule can thus be conceptually divided into two primary stages:

-

Formation of the β-ketonitrile: This involves the creation of the C-C bond between the cyclopropylcarbonyl moiety and a nitrile group.

-

Cyclization to the 3-aminoisoxazole: This step entails the reaction of the β-ketonitrile with a suitable reagent to form the heterocyclic ring with the desired amino group at the 3-position.

The following sections will elaborate on the practical execution of this synthetic strategy.

Synthesis of the Key Intermediate: 3-Cyclopropyl-3-oxopropanenitrile

The synthesis of 3-cyclopropyl-3-oxopropanenitrile is most effectively achieved through a Claisen-type condensation reaction between a cyclopropyl ester and acetonitrile.[4][5][6][7][8] The mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the cyclopropyl ester.

Reaction Mechanism: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[6][8][9] In this specific case, the reaction proceeds as follows:

-

Deprotonation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing nature of the nitrile group, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the carbonyl carbon of ethyl cyclopropanecarboxylate.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate then collapses, eliminating the ethoxide leaving group to yield the desired β-ketonitrile, 3-cyclopropyl-3-oxopropanenitrile.

Experimental Protocol: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

This protocol is adapted from established procedures for Claisen condensations involving esters and nitriles.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl cyclopropanecarboxylate | 114.14 | 11.4 g | 0.1 |

| Acetonitrile | 41.05 | 4.1 g | 0.1 |

| Sodium ethoxide | 68.05 | 6.8 g | 0.1 |

| Toluene, anhydrous | - | 100 mL | - |

| Diethyl ether | - | 100 mL | - |

| Hydrochloric acid, 1M | - | As needed | - |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous toluene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

A solution of ethyl cyclopropanecarboxylate and acetonitrile in anhydrous toluene is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The resulting mixture is then poured into ice-water and acidified to pH 3-4 with 1M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 3-cyclopropyl-3-oxopropanenitrile as a colorless oil.[10][11]

Cyclization to this compound

The final step in the synthesis is the cyclization of 3-cyclopropyl-3-oxopropanenitrile with hydroxylamine. The regioselectivity of this reaction is crucial, as the reaction can potentially yield two isomeric products: this compound and 3-cyclopropylisoxazol-5-amine. The formation of the desired 3-amino isomer is favored under specific pH conditions.

Reaction Mechanism: Isoxazole Ring Formation

The reaction of a β-ketonitrile with hydroxylamine proceeds through a condensation reaction followed by an intramolecular cyclization. The regiochemical outcome is dependent on which functional group of the β-ketonitrile (the ketone or the nitrile) the nucleophilic hydroxylamine attacks first.

-

Formation of 5-aminoisoxazole: Under basic conditions (pH > 8), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to an oxime intermediate which then cyclizes to form the 5-aminoisoxazole isomer.

-

Formation of 3-aminoisoxazole: Under neutral to slightly acidic conditions (pH 6-7), the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon is favored. The resulting amidoxime intermediate then undergoes intramolecular cyclization with the ketone to furnish the desired 3-aminoisoxazole.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the 3-amino isomer.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyclopropyl-3-oxopropanenitrile | 109.13 | 10.9 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 7.6 g | 0.11 |

| Sodium acetate | 82.03 | 9.0 g | 0.11 |

| Ethanol | - | 100 mL | - |

| Water | - | 20 mL | - |

| Ethyl acetate | - | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile in ethanol.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in water. This creates a buffered solution with a pH of approximately 6-7.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give this compound as a solid.

Applications and Future Perspectives

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.[10] The unique combination of the cyclopropyl group and the 3-aminoisoxazole scaffold provides a platform for the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this core structure is likely to yield novel drug candidates for a variety of therapeutic areas.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound. The two-step sequence, involving a Claisen-type condensation to form the key β-ketonitrile intermediate followed by a regioselective cyclization with hydroxylamine, provides a practical route to this important building block. The detailed experimental protocols and mechanistic discussions are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Chemical Papers. Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate and acetonitrile. Available from: [Link]

- Google Patents. Process for the manufacture of cyclopropylamine.

-

ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... Available from: [Link]

-

Organic Syntheses. ETHYL PHENYLCYANOACETATE. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available from: [Link]

-

Chemistry Stack Exchange. Reaction of ester and and sodium ethoxide. Available from: [Link]

-

Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

Organic Chemistry Tutor. Claisen Condensation. Available from: [Link]

-

Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Available from: [Link]

-

Drug Design. Bioisosterism. Available from: [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. Available from: [Link]

-

RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. Available from: [Link]

-

Filo. Question 1 (a) For each of the following reactions, draw the major produ... Available from: [Link]

-

iChemical. 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2. Available from: [Link]

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available from: [Link]

-

Organic Syntheses. ETHYL (1-ETHYLPROPENYL)METHYLCYANOACETATE. Available from: [Link]

-

PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available from: [Link]

-

PubChem. 5-(1-(Difluoromethyl)cyclopropyl)isoxazol-3-amine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 4. chempap.org [chempap.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2 - iChemical [ichemical.com]

1H NMR spectrum of 5-Cyclopropylisoxazol-3-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Cyclopropylisoxazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deep, mechanistically-grounded interpretation of the molecule's spectral features. We will dissect the theoretical underpinnings of the chemical shifts, multiplicities, and coupling constants for each unique proton environment within the molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for sample preparation and spectral acquisition, including confirmatory techniques such as deuterium oxide (D₂O) exchange. The objective is to equip the reader with the expertise to not only understand the ¹H NMR spectrum of this specific isoxazole derivative but also to apply these principles to the structural elucidation of related heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with a cyclopropyl group at the C5 position and an amine group at the C3 position. This unique combination of a strained aliphatic ring and an electron-rich heteroaromatic system makes it a molecule of interest in medicinal chemistry and materials science. The isoxazole moiety is a well-established pharmacophore, while the cyclopropyl group is often introduced into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.

Accurate structural confirmation is the bedrock of chemical research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed exposition of the ¹H NMR spectrum of this compound, focusing on the causal relationships between the molecular structure and the resulting spectral parameters.

Theoretical Principles and Predicted Spectral Analysis

The structure of this compound presents three distinct proton environments, each with characteristic features: the isoxazole ring proton, the amine protons, and the protons of the cyclopropyl ring.

The Isoxazole Ring Proton (H-4)

The isoxazole ring contains a single proton at the C4 position.

-

Chemical Shift (δ): In the parent isoxazole, the H-4 proton resonates at approximately 6.39 ppm.[1][2] In our molecule, the C3 position is substituted with an electron-donating amine (-NH₂) group, and the C5 position has an alkyl (cyclopropyl) substituent. The amine group exerts a significant shielding effect through resonance, pushing electron density into the ring and increasing the electron density at C4. This shielding effect will cause the H-4 proton signal to shift upfield (to a lower ppm value) compared to the parent compound. A predicted chemical shift in the range of 5.5 - 6.0 ppm is reasonable.

-

Multiplicity: The H-4 proton has no adjacent protons within three bonds. Therefore, it will not experience spin-spin coupling and will appear as a sharp singlet (s) .

-

Integration: This single proton will integrate to 1H .

The Amine Group Protons (-NH₂)

The protons of the primary amine group exhibit unique behavior in ¹H NMR.

-

Chemical Shift (δ): The chemical shift of amine protons is highly variable and depends on factors such as solvent, sample concentration, and temperature.[3] This variability is due to the effects of hydrogen bonding and the rate of chemical exchange with other labile protons (like water) in the sample.[3] In a non-polar solvent like CDCl₃, the signal may be found between δ 1.5 - 4.0 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is often more distinct and may appear further downfield, typically between δ 4.0 - 5.5 ppm .

-

Multiplicity: Due to rapid quadrupole relaxation of the ¹⁴N nucleus and chemical exchange, the amine protons are typically not coupled to adjacent protons. They usually appear as a broad singlet (br s) .[3]

-

Integration: The signal will integrate to 2H .

-

Confirmation: The identity of the -NH₂ peak can be unequivocally confirmed by a D₂O shake experiment . After adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the amine protons will exchange with deuterium, causing the -NH₂ signal to disappear.

The Cyclopropyl Group Protons

The cyclopropyl moiety presents the most complex system in the spectrum. It consists of one methine proton (H-a) and four methylene protons on two distinct carbons (H-b, H-b', H-c, H-c').

-

Chemical Shift (δ): Protons on a cyclopropane ring are famously shielded due to a unique ring current effect, with the parent cyclopropane resonating at just 0.22 ppm.[4] However, the direct attachment of the cyclopropyl ring to the electron-withdrawing isoxazole ring will cause a significant downfield (deshielding) shift for all its protons.

-

Methine Proton (H-a): This proton is directly attached to the carbon bonded to the isoxazole ring, experiencing the strongest deshielding effect. Its chemical shift is predicted to be in the range of δ 2.0 - 2.5 ppm .

-

Methylene Protons (H-b, H-c): These four protons are further from the heteroaromatic ring and will be more shielded than the methine proton. They are expected to resonate upfield, in the range of δ 0.9 - 1.4 ppm .

-

-

Multiplicity & Coupling Constants: The rigid, strained nature of the cyclopropane ring results in distinct and predictable coupling patterns. The four methylene protons are diastereotopic, meaning the two protons on the same carbon are not chemically equivalent. This leads to complex splitting patterns.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons. In cyclopropanes, the coupling constant is highly dependent on the dihedral angle. Typically, ³J_cis_ (protons on the same face of the ring) is larger than ³J_trans_ (protons on opposite faces). Expected values are ³J_cis_ ≈ 8-10 Hz and ³J_trans_ ≈ 4-6 Hz.[5]

-

Geminal Coupling (²J): Coupling between the two non-equivalent protons on the same methylene carbon. This is typically around 4-9 Hz.[5]

-

Predicted Pattern:

-

Methine Proton (H-a): This proton is coupled to all four methylene protons. It will appear as a complex multiplet (m) , often resembling a nonet if the cis and trans coupling constants are similar.

-

Methylene Protons (H-b, H-c): These four protons will appear as two separate complex multiplets (m) . Each multiplet arises from two chemically equivalent protons that are coupled to the methine proton and their geminal and vicinal partners.

-

-

The coupling network within the cyclopropyl group is illustrated below.

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Protocol: Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of the solid this compound sample. The causality here relates to achieving a sufficient concentration for a good signal-to-noise ratio without causing line broadening from saturation.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A good first choice for general organic molecules. It is relatively non-polar.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice if observing exchangeable protons (-NH, -OH) is critical, as it slows down the exchange rate and often results in sharper signals for these protons.

-

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent, which should contain an internal standard like tetramethylsilane (TMS), to the sample vial. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).

Detailed Protocol: D₂O Exchange Experiment

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum as described above.

-

Addition of D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

-

Mixing: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can be used.

-

Re-acquisition: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim extensively. Acquire a second ¹H NMR spectrum using the same parameters as the first.

-

Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons will have significantly diminished or disappeared entirely in the second spectrum, confirming its assignment.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of all proton signals. The key distinguishing features are the singlet for the isoxazole H-4 proton, a broad and exchangeable singlet for the two amine protons, and a set of complex, characteristically shielded multiplets for the five protons of the cyclopropyl ring. The experimental workflows provided herein represent a robust methodology for obtaining high-fidelity data, ensuring the integrity and reproducibility of the structural analysis. This guide serves as a comprehensive resource for any scientist engaged in the synthesis or analysis of this molecule or its structural analogs.

References

- Abraham, R. J., & Mobli, M. (2007). A theoretical and experimental study of the 1H chemical shifts and ring currents in the five membered heterocycles. Magnetic Resonance in Chemistry, 45(10), 865–871.

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-amino-3-cyclopropyl-4-[(3,4-dichlorophenyl)azo]pyrazole. Wiley. Retrieved from [Link]

-

University of Calgary. (n.d.). Proton Chemical Shift Ranges. Retrieved from [Link]

Sources

- 1. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Mass Spectrometric Analysis of 5-Cyclopropylisoxazol-3-amine: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, with the isoxazole scaffold being a privileged structure due to its wide range of biological activities.[1] 5-Cyclopropylisoxazol-3-amine (C₆H₈N₂O, Molar Mass: 124.14 g/mol ) represents a class of small molecules with significant potential in medicinal chemistry.[2] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[3] As such, robust analytical methodologies are crucial for the characterization and quantification of these novel entities throughout the drug development pipeline.

This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound. As experimental mass spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with established fragmentation patterns of isoxazole and cyclopropylamine substructures to provide a predictive yet scientifically rigorous framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the mass spectrometric characterization of this and similar molecules.

I. Foundational Principles of Mass Spectrometry for this compound

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, the choice of ionization technique is critical for obtaining meaningful data. Given the presence of a basic amino group, electrospray ionization (ESI) in positive ion mode is the most logical and effective choice for generating the protonated molecular ion, [M+H]⁺.[4][5] Atmospheric pressure chemical ionization (APCI) could also be considered, particularly if the compound is analyzed in less polar solvents.[4]

Once ionized, the molecule can be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. This process involves the isolation of the precursor ion (the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation patterns of isoxazole derivatives can be complex, often involving ring-opening, rearrangements, and losses of small neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[6][7]

II. Proposed Mass Spectrometric Fragmentation Pathway of this compound

Based on the known fragmentation of isoxazoles and cyclopropylamines, a putative fragmentation pathway for this compound under positive ion ESI-MS/MS conditions can be proposed. The primary fragmentation events are anticipated to involve the isoxazole ring, as it is the most labile part of the molecule upon protonation and collisional activation.

A key fragmentation route for isoxazoles involves the cleavage of the N-O bond, which is the weakest bond in the ring.[6] This can trigger a cascade of rearrangements and subsequent fragmentations. The cyclopropyl group, while generally stable, can also undergo fragmentation, particularly through the loss of ethene.[8] The amino group will likely remain protonated and influence the fragmentation cascade.

Below is a Graphviz diagram illustrating the proposed major fragmentation pathways for the protonated this compound.

Caption: Proposed major fragmentation pathways for protonated this compound.

Table 1: Predicted Major Fragment Ions of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 125.07 | 97.07 | CO (28.00 Da) | [C₅H₉N₂]⁺ |

| 125.07 | 83.06 | C₂H₂O (42.01 Da) | [C₄H₇N₂]⁺ |

| 97.07 | 69.05 | C₂H₄ (28.02 Da) | [C₃H₅N₂]⁺ |

| 97.07 | 56.05 | C₂H₃N (41.02 Da) | [C₃H₆N]⁺ |

III. Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the mass spectrometric analysis of this compound. This protocol is designed to be a self-validating system, with built-in quality controls.

A. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

The use of LC-MS allows for the separation of the analyte from potential impurities prior to mass spectrometric analysis.[9]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting gradient would be 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

C. Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[7]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS Scan Mode: Full scan from m/z 50-500 to determine the parent ion.

-

MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 125.1) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

IV. Data Interpretation and Structural Elucidation

The interpretation of the resulting mass spectrum is a critical step in confirming the identity and structure of this compound.

-

Molecular Ion Confirmation: The presence of a strong signal at m/z 125.07 in the full scan mass spectrum corresponds to the protonated molecule, [C₆H₈N₂O+H]⁺. The isotopic pattern should also be examined to confirm the elemental composition.

-

Fragmentation Analysis: The product ion spectrum should be carefully analyzed to identify the major fragment ions. The observed fragments should be consistent with the proposed fragmentation pathways. For example, the loss of 28 Da (CO) to yield a fragment at m/z 97.07 would be a strong indicator of the isoxazole ring fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the parent and fragment ions, analysis on a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended. This will provide accurate mass measurements with low ppm error, confirming the proposed elemental formulas of the observed ions.

V. Conclusion

References

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

- Cera, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(11), 1081-1089.

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

- Yaichkov, I. I., et al. (2021). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.

-

MDPI. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

- Kertesz, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1649-1656.

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

-

Dalton Transactions. (2014). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Retrieved from [Link]

-

American Chemical Society. (2023). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2023). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of the Main Protease of SARS-CoV-2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclopropyl amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 22.9 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube. [Link]

- Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275.

-

MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

-

PubMed. (2018). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.sg]

- 7. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

Infrared spectroscopy of 5-Cyclopropylisoxazol-3-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Cyclopropylisoxazol-3-amine

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of molecular vibrations specific to this molecule, offers detailed, field-proven experimental protocols for sample analysis, and presents a thorough guide to spectral interpretation. By correlating specific absorption bands to the vibrational modes of the primary amine, isoxazole ring, and cyclopropyl functional groups, this guide establishes a robust framework for the structural characterization and quality assessment of this important heterocyclic compound.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds

This compound is a heterocyclic compound featuring a unique combination of three critical functional groups: a strained cyclopropyl ring, a five-membered aromatic isoxazole ring, and a primary amine. This structural arrangement makes it a valuable building block in medicinal chemistry, where isoxazole derivatives are explored for a wide range of therapeutic applications, including anticancer agents.[1] The precise structural integrity of such molecules is paramount to their biological activity and safety.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of organic molecules.[2] By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint." For a compound like this compound, IR spectroscopy is indispensable for confirming the presence of its key functional groups, assessing purity, and ensuring batch-to-batch consistency—critical parameters in any research or drug development pipeline.

This guide moves beyond a simple recitation of spectral data, offering a causal explanation for experimental choices and a logical framework for interpreting the resulting spectrum with a high degree of scientific confidence.

Theoretical Foundations: Correlating Structure with Vibrational Modes

The absorption of infrared radiation by this compound is not a random event. It occurs only when the frequency of the radiation matches the frequency of a specific molecular vibration that induces a change in the molecule's dipole moment. The key to interpreting the spectrum lies in understanding which bonds are responsible for which absorptions.

The structure of this compound presents several distinct vibrational systems:

-

The Primary Amine (-NH₂): The two N-H bonds give rise to characteristic stretching and bending vibrations. In dilute solutions, two distinct N-H stretching bands are expected: an asymmetric stretch at a higher wavenumber (around 3500 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 3400 cm⁻¹).[3] In solid-state or concentrated samples, hydrogen bonding can broaden these peaks and shift them to lower frequencies (3400-3250 cm⁻¹).[4] Additionally, a prominent N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.[4]

-

The Isoxazole Ring: This heterocyclic system has several characteristic vibrations. The C=N stretch is a key indicator, though its position can vary. The ring's C-O, N-O, and C-N bonds also produce stretching vibrations within the fingerprint region. Studies on isoxazole derivatives have identified absorptions for N-O stretching around 1153 cm⁻¹, C-N stretching near 1276 cm⁻¹, and C-O stretching around 1068 cm⁻¹.[5]

-

The Cyclopropyl Group: This strained three-membered ring has unique vibrational characteristics. The C-H bonds of the cyclopropyl ring typically exhibit stretching vibrations at wavenumbers higher than those of unstrained alkanes, often appearing in the 3100-3000 cm⁻¹ region.[6][7] The ring itself has characteristic deformation modes, often referred to as "ring breathing," which can appear in the fingerprint region.[8]

The logical relationship between the molecular structure and its expected IR absorption regions is visualized below.

Caption: Molecular structure correlation with IR regions.

Experimental Protocols: A Self-Validating Approach

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy. As this compound is typically a solid, two primary methods are recommended: Attenuated Total Reflectance (ATR) for rapid analysis and the KBr pellet method for high-resolution transmission analysis.

Method A: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern surface-sensitive technique that requires minimal sample preparation, making it ideal for rapid screening and routine quality control.[9]

Principle of Causality: The choice of ATR rests on its efficiency. An IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[10] This interaction is sufficient to generate a high-quality spectrum from a small amount of solid powder, eliminating the need for grinding or pressing.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Collection:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Lower the sampling anvil to ensure no ambient contaminants are on the crystal surface.

-

Collect a background spectrum. This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Application:

-

Retract the anvil. Place a small amount of this compound powder (typically 1-5 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity and spectral artifacts.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-500 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.

-

-

Cleaning: Thoroughly clean the crystal and anvil surfaces after analysis to prevent cross-contamination.

Method B: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

The KBr pellet method is a traditional transmission technique that, when performed correctly, yields high-quality spectra with sharp resolution.[11]

Principle of Causality: This method is chosen when high resolution is paramount or when comparing against historical library data generated via transmission. The solid sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.[12] Pressing this mixture under high pressure creates a transparent pellet through which the IR beam can pass. The quality of the pellet is directly linked to the quality of the spectrum; a cloudy or fractured pellet will scatter the IR beam, leading to a poor baseline and distorted peaks.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. The ratio is critical for obtaining a spectrum with appropriate absorbance intensity.

-

Grind the sample and KBr together vigorously in an agate mortar and pestle for several minutes until the mixture is a fine, homogenous powder. Inadequate grinding is a primary cause of scattering (the Christiansen effect).

-

-

Pellet Formation:

-

Spectrum Acquisition:

-

Collect a background spectrum with an empty sample compartment.

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Collect the sample spectrum using similar acquisition parameters as the ATR method.

-

-

Data Validation: Inspect the spectrum for a flat baseline and symmetric peak shapes. A sloping baseline or distorted peaks may indicate a poorly prepared pellet.

The workflow for selecting and executing an appropriate analytical method is depicted below.

Caption: Decision workflow for FT-IR sample analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound is a composite of the absorptions from its constituent functional groups. A systematic, region-by-region analysis is the most effective approach to interpretation.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational modes and their expected wavenumber ranges, providing a quantitative guide for spectral analysis.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Reference(s) |

| 3500 - 3350 | Primary Amine (-NH₂) | Asymmetric N-H Stretch | Medium | [3][4] |

| 3420 - 3250 | Primary Amine (-NH₂) | Symmetric N-H Stretch | Medium | [3][4] |

| 3100 - 3000 | Cyclopropyl C-H | C-H Stretch | Medium to Weak | [6][8] |

| ~3050 | Isoxazole C-H | C-H Stretch | Medium to Weak | [14] |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Strong to Medium | [4] |

| 1610 - 1500 | Isoxazole Ring | C=N Stretch | Medium | [15] |

| 1500 - 1400 | Isoxazole Ring | Ring Skeletal Vibrations | Medium | [16][17] |

| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong | [4] |

| ~1276 | Isoxazole Ring | C-N Stretch | Medium | [5] |

| ~1153 | Isoxazole Ring | N-O Stretch | Medium | [5] |

| ~1068 | Isoxazole Ring | C-O Stretch | Medium | [5] |

| ~1020 | Cyclopropyl Ring | Ring Deformation | Medium | [8] |

| 910 - 665 | Primary Amine (-NH₂) | N-H Wag (Out-of-Plane Bend) | Broad, Strong | [4] |

Detailed Analysis

-

N-H Stretching Region (3500 - 3250 cm⁻¹): The most telling feature for the primary amine will be the presence of two distinct peaks in this region.[18] Their exact position and broadness will be indicative of the degree of intermolecular hydrogen bonding in the solid sample.

-

C-H Stretching Region (3100 - 3000 cm⁻¹): The absorptions from the cyclopropyl C-H bonds are expected here. These peaks are often sharp and serve as a clear marker for the strained ring system, distinguishing them from typical alkane C-H stretches which appear below 3000 cm⁻¹.[6]

-

Double Bond / Bending Region (1700 - 1500 cm⁻¹): This region is dominated by two key features. The strong N-H scissoring bend from the amine group will be prominent.[4] Close by, the C=N stretching vibration of the isoxazole ring should appear. Overlapping of these peaks is possible, but they confirm the presence of both the amine and the heterocyclic ring.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region provides the true "fingerprint" of the molecule. The strong C-N stretch associated with the aromatic amine character is a crucial peak.[4] This will be complemented by a series of medium-intensity peaks corresponding to the isoxazole ring's skeletal vibrations (N-O, C-O, and ring C-N stretches).[5] The characteristic deformation of the cyclopropyl ring also contributes a reliable band in this region.[8] Finally, a broad, strong absorption due to N-H wagging is often observed at lower wavenumbers, confirming the primary amine.[4]

Conclusion

Infrared spectroscopy is a powerful and essential tool for the structural verification and quality assessment of this compound. Through a systematic analysis of the spectrum, one can confidently confirm the presence of the defining primary amine, isoxazole, and cyclopropyl functional groups. By employing robust and validated experimental protocols, such as ATR or KBr pellet transmission, researchers and drug development professionals can generate reliable and reproducible data. This guide provides the theoretical basis and practical instruction necessary to leverage IR spectroscopy to its full potential, ensuring the integrity of this critical chemical entity in research and development settings.

References

-

ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

-

MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

National Institutes of Health. (n.d.). Isoxazole. PubChem. [Link]

-

National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

PubMed. (n.d.). Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. [Link]

-

PubMed. (n.d.). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropane. NIST WebBook. [Link]

-

University of Virginia. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

PubMed. (2022). Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) Spectroscopy Sensitivity to the Thermal Decay of Bone Collagen. [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

ACS Publications. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of Applied Spectroscopy. [Link]

-